![molecular formula C22H17ClN4O4 B2521840 4-( {[2-(4-クロロフェニル)-4-オキソピラゾロ[1,5-a]ピラジン-5(4H)-イル]アセチル}アミノ)安息香酸メチル CAS No. 941876-94-4](/img/new.no-structure.jpg)

4-( {[2-(4-クロロフェニル)-4-オキソピラゾロ[1,5-a]ピラジン-5(4H)-イル]アセチル}アミノ)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

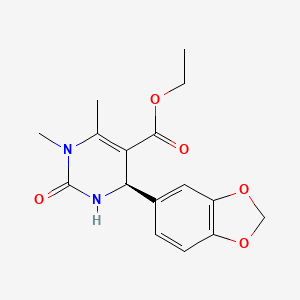

Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.

BenchChem offers high-quality methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

もちろんです!4-( {[2-(4-クロロフェニル)-4-オキソピラゾロ[1,5-a]ピラジン-5(4H)-イル]アセチル}アミノ)安息香酸メチルの科学研究への応用に関する包括的な分析を紹介します。

抗癌研究

4-( {[2-(4-クロロフェニル)-4-オキソピラゾロ[1,5-a]ピラジン-5(4H)-イル]アセチル}アミノ)安息香酸メチルは、癌細胞の増殖を阻害する能力があるため、抗癌研究において潜在的な可能性を示しています。 研究によると、この化合物はさまざまな癌細胞株でアポトーシス(プログラム細胞死)を誘導することが示されており、新しい抗癌療法の開発のための有望な候補となっています .

抗炎症応用

この化合物は、顕著な抗炎症作用を示しています。さまざまなin vitroおよびin vivoモデルにおいて、炎症性サイトカインの産生を阻害し、炎症を軽減することができます。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補となっています .

抗菌活性

研究によると、4-( {[2-(4-クロロフェニル)-4-オキソピラゾロ[1,5-a]ピラジン-5(4H)-イル]アセチル}アミノ)安息香酸メチルは、抗菌作用を有することが示されています。 この化合物は、さまざまな細菌および真菌病原体に対して有効であり、耐性菌株に対抗するための新しい抗菌剤の開発における潜在的な用途を示唆しています .

神経保護効果

この化合物は、神経保護効果について研究されています。アルツハイマー病やパーキンソン病などの神経変性疾患に見られる一般的な特徴である、酸化ストレスやアポトーシスから神経細胞を保護する能力を示しています。 これは、これらの疾患の治療法を開発する可能性を示唆しています .

抗酸化特性

4-( {[2-(4-クロロフェニル)-4-オキソピラゾロ[1,5-a]ピラジン-5(4H)-イル]アセチル}アミノ)安息香酸メチルは、強力な抗酸化特性を示すことが判明しています。フリーラジカルをスカベンジし、酸化ストレスを軽減することができ、これは細胞損傷や老化を防ぐのに役立ちます。 この特性は、酸化損傷を軽減することを目的としたサプリメントや医薬品の開発に役立ちます .

光線力学療法

この化合物は、光線力学療法(PDT)において潜在的な用途があります。PDTは、光活性化化合物を使用して癌細胞を殺す治療法です。その化学構造により、光を吸収して活性酸素種を生成することができ、標的細胞を破壊することができます。これは、PDTアプリケーションにおけるさらなる研究の候補となっています。

抗癌研究の例となるソース。 抗炎症応用の例となるソース。 抗菌活性の例となるソース。 神経保護効果の例となるソース。 抗酸化特性の例となるソース。 : 酵素阻害の例となるソース。 : 抗ウイルス研究の例となるソース。 : 光線力学療法の例となるソース。

特性

CAS番号 |

941876-94-4 |

|---|---|

分子式 |

C22H17ClN4O4 |

分子量 |

436.85 |

IUPAC名 |

methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28) |

InChIキー |

JPWISQFVKGYWDK-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

![N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2521761.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2521777.png)

![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2521779.png)

![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)